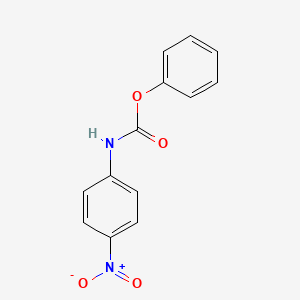

Phenyl N-(4-nitrophenyl)carbamate

Übersicht

Beschreibung

Phenyl N-(4-nitrophenyl)carbamate is a chemical compound with the CAS Number: 6465-01-6 . It has a molecular weight of 258.23 and is typically in the form of a powder .

Synthesis Analysis

A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas, which includes Phenyl N-(4-nitrophenyl)carbamate. This method involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent .Molecular Structure Analysis

The asymmetric unit of Phenyl N-(4-nitrophenyl)carbamate contains two independent molecules. The dihedral angle between the aromatic rings is 48.18 (14) in one molecule and 45.81 (14) in the other . The mean plane of the carbamate N—C(=O)—O group is twisted slightly from the attached benzene and phenyl rings .Chemical Reactions Analysis

The reactions of Phenyl N-(4-nitrophenyl)carbamate with a series of phenoxide anions have been subjected to a kinetic investigation . In the crystal, molecules are linked to one another by N—H···O and C—H···π interactions .Physical And Chemical Properties Analysis

Phenyl N-(4-nitrophenyl)carbamate has a melting point of 158-159 degrees Celsius . It is a powder at room temperature . Its Inchi Code is 1S/C13H10N2O4/c16-13(19-12-4-2-1-3-5-12)14-10-6-8-11(9-7-10)15(17)18/h1-9H, (H,14,16) .Wissenschaftliche Forschungsanwendungen

1. Synthesis and Coupling in Organic Chemistry

Phenyl N-(4-nitrophenyl)carbamate is utilized in the synthesis of complex organic compounds. For instance, Matthews, Pouton, and Threadgill (1995) synthesized derivatives from a monofunctionalized porphyrin using 4-Nitrophenyl N-[4-(10,15,20-triphenylporphyrin-5-yl)phenyl]carbamate, demonstrating its utility in coupling with peptide derivatives (Matthews, Pouton, & Threadgill, 1995).

2. Biochemical Applications

In biochemistry, derivatives of Phenyl N-(4-nitrophenyl)carbamate, such as N-Butyl-N-methyl-4-nitrophenyl carbamate, are investigated for their inhibitory effects on enzymes. Fourneron et al. (1991) studied the impact of this compound on human bile-salt-dependent lipase, revealing its potential as a mechanism-based inhibitor (Fourneron, Abouakil, Chaillan, & Lombardo, 1991).

3. Photolabile Protecting Groups in Chemistry

In the field of photolabile protecting groups, N-Methyl-N-(o-nitrophenyl)carbamates, closely related to Phenyl N-(4-nitrophenyl)carbamate, have been used. Loudwig and Goeldner (2001) demonstrated their effectiveness as photoremovable alcohol protecting groups, highlighting their utility in various chemical synthesis processes (Loudwig & Goeldner, 2001).

4. Catalysis in Organic Reactions

Phenyl N-(4-nitrophenyl)carbamate plays a role in catalysis, particularly in the basic hydrolyses of carbamates. Broxton, Christie, and Mannas (1988) explored the catalytic activity of micelles on carbamate hydrolyses, including methyl N-methyl-N-(4'-nitrophenyl) carbamate (Broxton, Christie, & Mannas, 1988).

5. Metabolism Studies

Investigating the metabolism of N:N-dialkyl carbamates, Hodgson and Casida (1961) conducted studies on N:N-Dimethyl- p -nitrophenyl carbamate, a compound structurally similar to Phenyl N-(4-nitrophenyl)carbamate. Their research sheds light on how such compounds are metabolized in biological systems (Hodgson & Casida, 1961).

Safety and Hazards

Phenyl N-(4-nitrophenyl)carbamate is associated with several hazard statements including H302, H315, H319, and H335 . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .

Wirkmechanismus

Target of Action

Phenyl N-(4-nitrophenyl)carbamate, like many other carbamates, is designed to interact with specific targets in the body. The primary targets are usually enzymes or receptors . The carbamate functionality of the compound allows it to modulate inter- and intramolecular interactions with these target enzymes or receptors .

Mode of Action

The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH . Therefore, substitution on the O- and N-termini of a carbamate offers opportunities for modulation of biological properties and improvement in stability and pharmacokinetic properties .

Biochemical Pathways

Carbamates in general play a significant role in a wide spectrum of metabolic pathways . For instance, a carbamate derived from the aminoimidazole is an intermediate in the biosynthesis of inosine, whose metabolism led to advances in immunotherapy .

Pharmacokinetics

Carbamates are known for their chemical stability and capability to permeate cell membranes . This makes them widely utilized as a peptide bond surrogate in medicinal chemistry . Carbamates have also been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability .

Result of Action

For instance, some carbamates have shown promising antibacterial and antifungal activity .

Action Environment

It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of carbamates .

Eigenschaften

IUPAC Name |

phenyl N-(4-nitrophenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O4/c16-13(19-12-4-2-1-3-5-12)14-10-6-8-11(9-7-10)15(17)18/h1-9H,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMRCVOHHIZIIEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90462370 | |

| Record name | phenyl 4-nitrophenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6465-01-6 | |

| Record name | phenyl 4-nitrophenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

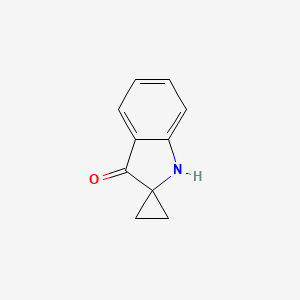

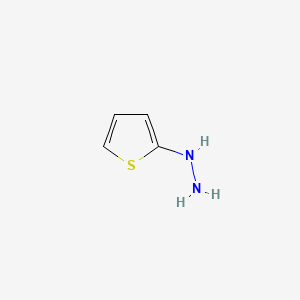

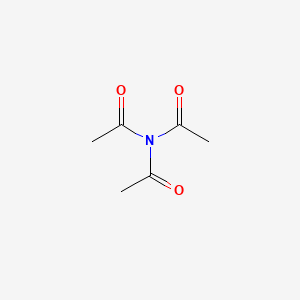

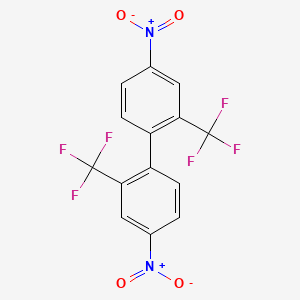

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Hydroxymethyl)-2-[(4-methylphenoxy)methyl]propane-1,3-diol](/img/structure/B3055346.png)